molecular formula C15H13ClN4OS2 B15108818 N-(3-chlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15108818
M. Wt: 364.9 g/mol
InChI Key: WWPPDCNNRBSLSP-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 3-chlorophenyl group attached to the acetamide nitrogen and a 4-methyl-5-(thiophen-2-yl)-1,2,4-triazole moiety linked via a sulfanyl bridge. Similar compounds have demonstrated antiviral, antimicrobial, and insect olfactory receptor activities, making this compound a candidate for further pharmacological exploration .

Properties

Molecular Formula

C15H13ClN4OS2

Molecular Weight

364.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H13ClN4OS2/c1-20-14(12-6-3-7-22-12)18-19-15(20)23-9-13(21)17-11-5-2-4-10(16)8-11/h2-8H,9H2,1H3,(H,17,21)

InChI Key

WWPPDCNNRBSLSP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable precursor.

    Attachment of the Thiophene Group: The thiophene group is introduced through a substitution reaction, often using a thiophene derivative and a suitable catalyst.

    Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate compound with an acylating agent, such as acetic anhydride or acetyl chloride.

    Introduction of the Chlorophenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various bases or acids are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Variations and Physicochemical Properties

The compound’s bioactivity is influenced by key structural features:

  • Thiophen-2-yl substituent : The electron-rich thiophene may improve π-π stacking compared to pyridinyl or phenyl groups in analogs like VUAA-1 (Orco agonist) .

Key Observations :

  • Antimicrobial Potential: Derivatives with electron-withdrawing groups (e.g., chloro) on phenyl rings show enhanced activity. The target compound’s 3-chloro substitution may improve membrane penetration .
  • Enzyme Inhibition : Triazole-thiophene hybrids (e.g., L-1) inhibit HIV-1 reverse transcriptase via allosteric binding . The thiophene’s planar structure may mimic nucleobase interactions.
  • Receptor Modulation : Substituent size impacts activity (e.g., ethyl → butyl in OLC-15 converts agonist to antagonist) . The target’s methyl group balances steric effects and binding affinity.

Research Findings and Implications

  • Antiviral Activity: Triazole-thiophene hybrids (e.g., L-1) show low-nanomolar IC50 values against HIV-1 RT, suggesting the target compound could be optimized for similar efficacy .
  • Antimicrobial Efficacy : Derivatives with 3-chlorophenyl groups exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .

Biological Activity

N-(3-chlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

\text{N 3 chlorophenyl 2 4 methyl 5 thiophen 2 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

This molecule features a triazole ring, which is known for its diverse biological activities. The presence of the thiophene and chlorophenyl groups further enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. In particular, studies have shown that derivatives with this scaffold can inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Line Studies : A study evaluated the anticancer efficacy of triazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Specific derivatives demonstrated IC50 values indicating potent activity against these cells .
CompoundCell LineIC50 Value (µM)
Triazole Derivative 1MCF-70.28
Triazole Derivative 2A5490.52

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity due to the presence of the thiophene and triazole moieties. In vitro assays have demonstrated that triazole-containing compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes:

  • COX Inhibition : In vitro studies have shown that certain triazole derivatives exhibit significant COX inhibition, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

The broad spectrum of biological activities associated with thiophene and triazole derivatives includes antimicrobial properties. Compounds derived from these scaffolds have shown effectiveness against various bacterial strains:

  • In vitro Antimicrobial Testing : Compounds were tested against Gram-positive and Gram-negative bacteria, with some derivatives showing comparable efficacy to standard antibiotics .

Case Studies

  • Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their anticancer activity. The results indicated that modifications to the triazole ring significantly influenced biological outcomes, highlighting structure-activity relationships (SAR) .
  • Thiadiazole Comparison : Comparisons with other biologically active thiadiazole compounds revealed that the presence of specific substituents on the thiophene or triazole rings could enhance biological activity, suggesting avenues for further research into optimized analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-(3-chlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Core triazole formation : Reacting hydrazine derivatives with carbonyl compounds to form the 1,2,4-triazole ring.

Sulfanyl-acetamide linkage : Introducing the sulfanyl group via nucleophilic substitution (e.g., using chloroacetyl chloride and triethylamine in dioxane at 20–25°C) .

Functionalization : Attaching the 3-chlorophenyl and thiophen-2-yl substituents through controlled alkylation or coupling reactions.

  • Work-up : Recrystallization from ethanol-DMF mixtures ensures purity .

Q. How is the molecular structure of this compound confirmed?

  • Techniques :

  • X-ray crystallography : Determines bond lengths, angles, and spatial arrangement (e.g., triazole ring planarity, dihedral angles between substituents) .
  • Spectroscopy :
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–S bonds at ~500 cm⁻¹).
  • NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 2.0–3.0 ppm) .

Q. What preliminary biological screening methods are used to assess its activity?

  • In vitro assays :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ determination).
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates.
    • Target identification : Molecular docking to predict interactions with proteins (e.g., EGFR, VEGFR) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., Omura-Sharma-Swern oxidation adaptations) .
  • Purification : Use preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) for high-purity isolates .

Q. What computational methods elucidate its electronic and reactive properties?

  • Density Functional Theory (DFT) :

  • HOMO-LUMO analysis : Predicts charge transfer and reactivity (e.g., electron-deficient triazole ring acts as electrophilic center) .
  • Molecular Electrostatic Potential (MESP) : Maps regions prone to nucleophilic/electrophilic attacks .
    • Molecular Dynamics (MD) : Simulates solvation effects and stability in biological membranes .

Q. How can contradictory biological activity data be resolved?

  • Assay standardization :

  • Use consistent cell lines (e.g., HepG2 vs. MCF-7 variability) and control compounds.
  • Validate via orthogonal assays (e.g., apoptosis markers alongside cytotoxicity).
    • Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives .

Q. What is the role of substituents (e.g., thiophen-2-yl) in modulating bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Cl on phenyl): Enhance target binding via hydrophobic/π-π interactions.
  • Thiophene moiety : Improves solubility and membrane permeability due to sulfur’s polarizability .
    • Comparative studies : Synthesize analogs (e.g., replacing thiophene with furan) and evaluate potency shifts .

Q. How can stability and reactivity under physiological conditions be evaluated?

  • Forced degradation studies :

  • Hydrolysis : Incubate in buffers (pH 1–13) at 37°C; monitor via LC-MS for decomposition products.
  • Oxidation : Expose to H₂O₂ or UV light to assess radical susceptibility .
    • Thermal analysis : DSC/TGA to determine melting points and thermal degradation thresholds .

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